Dnmdp-3

PDE3A-SLFN12 complex Molecular glue Cancer-selective cytotoxicity

Dnmdp-3 (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), also known as DNMDP, is a synthetic small-molecule phosphodiesterase 3A/3B (PDE3A/B) inhibitor that functions through a neomorphic mechanism: it acts as a molecular glue to induce stable complex formation between PDE3A and Schlafen family member 12 (SLFN12), triggering SLFN12 RNase activity and selective apoptosis in cancer cells co-expressing both proteins. Unlike conventional PDE3 inhibitors that solely block cAMP/cGMP hydrolysis, Dnmdp-3's cancer-killing activity is entirely dependent on PDE3A-SLFN12 complex induction—PDE3 inhibition alone is insufficient and can be antagonistic.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B10763793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmdp-3
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C15H19N3O2/c1-11-10-14(19)16-17-15(11)12-2-4-13(5-3-12)18-6-8-20-9-7-18/h2-5,11H,6-10H2,1H3,(H,16,19)/t11-/m1/s1
InChIKeyAUJRLIIKYCIXHN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dnmdp-3 (DNMDP): A First-in-Class PDE3A-SLFN12 Molecular Glue for Selective Cancer Cell Cytotoxicity


Dnmdp-3 (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), also known as DNMDP, is a synthetic small-molecule phosphodiesterase 3A/3B (PDE3A/B) inhibitor that functions through a neomorphic mechanism: it acts as a molecular glue to induce stable complex formation between PDE3A and Schlafen family member 12 (SLFN12), triggering SLFN12 RNase activity and selective apoptosis in cancer cells co-expressing both proteins [1]. Unlike conventional PDE3 inhibitors that solely block cAMP/cGMP hydrolysis, Dnmdp-3's cancer-killing activity is entirely dependent on PDE3A-SLFN12 complex induction—PDE3 inhibition alone is insufficient and can be antagonistic [2]. Discovered through a phenotypic screen of 766 genomically annotated cancer cell lines, Dnmdp-3 demonstrated highly selective cytotoxicity (22 sensitive lines, Z-score < −4), with sensitivity correlating strictly with elevated PDE3A and SLFN12 co-expression [1].

Why PDE3 Inhibitors Cannot Substitute for Dnmdp-3 in Cancer Cell Killing Assays


Conventional PDE3 inhibitors—including trequinsin, cilostazol, and milrinone—cannot substitute for Dnmdp-3 because the compound's cytotoxic activity is decoupled from its enzymatic inhibition potency. Most PDE3 inhibitors fail to kill cancer cells and, critically, co-treatment with non-cytotoxic PDE3 inhibitors such as trequinsin rescues cancer cells from Dnmdp-3-induced death by competitively displacing the compound from PDE3A without inducing the PDE3A-SLFN12 complex [1]. Even among Dnmdp-3 structural analogs, several compounds (e.g., analog 2, Table 3, PDE3A IC50 24 nM) are potent PDE3 inhibitors yet show no cellular activity (HeLa EC50 > 1000 nM), demonstrating that PDE3 inhibition alone is insufficient for the observed cytotoxicity [2]. Therefore, procurement decisions based solely on PDE3 inhibitory activity will lead to compounds that lack the essential neomorphic complex-inducing function.

Dnmdp-3 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Closest Analogs and PDE3 Inhibitors


Dnmdp-3 vs. Trequinsin and Conventional PDE3 Inhibitors: Neomorphic Complex Induction vs. Enzymatic Inhibition Alone

Dnmdp-3 induces PDE3A-SLFN12 complex formation and HeLa cell killing (EC50 6.9 nM), whereas the potent PDE3 inhibitor trequinsin (PDE3 IC50 0.25 nM) does not kill HeLa cells and instead rescues cells from Dnmdp-3-induced death when co-administered at 100 nM [1]. In co-immunoprecipitation assays, Dnmdp-3 (10 µM, 8 h) robustly stabilizes the PDE3A-SLFN12 complex, whereas trequinsin fails to induce this interaction [2]. A Millipore Kinase Profiler screen confirmed Dnmdp-3 exhibits no inhibition against 234 kinases at 10 µM, establishing its target selectivity [1].

PDE3A-SLFN12 complex Molecular glue Cancer-selective cytotoxicity

Dnmdp-3 (R)-Enantiomer vs. (S)-Enantiomer: 500-Fold Stereospecific Potency Differential in HeLa Cells

The (R)-enantiomer of Dnmdp-3 exhibits a 500-fold lower EC50 compared to the (S)-enantiomer in HeLa cell viability assays [1]. In PDE3A binding studies, both trequinsin and (R)-DNMDP block the binding of a linker analogue to PDE3A, whereas (S)-DNMDP does not, confirming that stereochemistry is critical for target engagement and subsequent complex formation [2]. The (S)-enantiomer is essentially non-cytotoxic.

Enantiomer selectivity Stereospecific cytotoxicity PDE3A binding

Dnmdp-3 vs. BRD9500 (Lead Analog): Biochemical and Cellular Potency Trade-offs

BRD9500, an optimized Dnmdp-3 analog, shows improved PDE3A biochemical inhibition (IC50 = 10 nM vs. 25 nM for Dnmdp-3) and enhanced HeLa cellular potency (EC50 = 1.6 nM vs. 6.9 nM for Dnmdp-3), representing a 4.3-fold improvement in cellular activity [1]. However, Dnmdp-3 remains the prototypical tool compound with the most extensively characterized mechanism of action, including the definitive cryo-EM structure of the Dnmdp-3-stabilized PDE3A-SLFN12 heterotetramer [2]. Dnmdp-3 also demonstrates a higher PDE3A/PDE3B selectivity ratio (4-fold) compared to BRD9500 (2.7-fold). The increased biochemical potency of BRD9500 comes at the cost of reduced selectivity between PDE3A and PDE3B.

Structure-activity relationship PDE3A inhibitor optimization HeLa viability assay

Dnmdp-3 PDE Isoform Selectivity Profile: PDE3A/B-Specific Inhibition with Minimal Off-Target PDE Activity

At a 100 nM concentration, Dnmdp-3 selectively inhibits PDE3A and PDE3B, shows weak inhibition of PDE10, and has little to no detectable effect on other phosphodiesterase isoforms (PDE1, PDE2, PDE4, PDE5, PDE6, PDE7, PDE8, PDE9, PDE11) . When screened at 10 µM against a panel of 234 kinases (Millipore Kinase Profiler), Dnmdp-3 showed no inhibition of any kinase tested, confirming a narrow polypharmacology profile [1]. This contrasts with several clinical PDE3 inhibitors such as anagrelide, which additionally inhibits PDE5 and carries a broader pharmacological fingerprint.

PDE selectivity Phosphodiesterase profiling Off-target risk

Dnmdp-3 Cancer Cell Line Selectivity: 22 of 766 Lines Killed with Biomarker-Defined Sensitivity

In a panel of 766 genomically annotated cancer cell lines, Dnmdp-3 (2 nM–66.4 µM, 72 h) exhibited significant selective toxicity toward only 22 cell lines (Z-score < −4), with the strongest activity in melanoma cell lines [1]. Sensitivity correlated with elevated PDE3A mRNA expression (Pearson correlation with PDE3A > 0.4), while PDE3A-low lines such as A549, MCF7, and PC3 showed no response (EC50 > 1 µM) . Depletion of PDE3A via siRNA leads to Dnmdp-3 resistance, and depletion of SLFN12 similarly abolishes sensitivity, confirming both proteins are required [1]. This biomarker-restricted activity contrasts sharply with broad-spectrum cytotoxic agents like staurosporine, which kill both sensitive and insensitive lines non-selectively.

Cancer cell line panel PDE3A expression biomarker Selective cytotoxicity

Dnmdp-3 Metabolic Liability Profile: Structural Drivers of In Vivo Limitation vs. Research Utility

Dnmdp-3 contains two structural features that limit its in vivo suitability but define its value as a research tool: a metabolically labile dialkylanilino group and a potentially reactive nitro group [1]. The SAR optimization campaign that produced BRD9500 and ultimately BAY 2666605 was initiated precisely because Dnmdp-3's liabilities precluded further development, despite its excellent cellular potency and selectivity [1]. BAY 2666605, the clinical-stage velcrin, was optimized to increase metabolic stability and decrease PDE3 inhibition while maintaining cellular activity, ultimately achieving low clearance and improved PDE3A selectivity suitable for in vivo tumor models and First-in-Human studies [2]. Dnmdp-3 remains the reference standard for in vitro mechanistic studies and assay development.

Metabolic stability Dialkylanilino group Nitro group liability

Optimal Application Scenarios for Dnmdp-3 Based on Quantitative Differentiation Evidence


Mechanistic Studies of PDE3A-SLFN12 Complex-Induced RNase Activation and Apoptosis

Dnmdp-3 is the definitive tool compound for dissecting the PDE3A-SLFN12 complex formation mechanism because it is the only velcrin for which the cryo-EM structure of the full heterotetrameric complex has been solved [1]. Researchers investigating the structural basis of SLFN12 RNase activation, the role of the PDE3A catalytic domain in complex nucleation, or the functional consequences of PDE3A active-site mutations should use Dnmdp-3 as the reference ligand. At 10 µM for 8 hours in HeLa cells, Dnmdp-3 robustly induces PDE3A-SLFN12 co-immunoprecipitation, providing a validated positive control for complex induction assays [2]. The 500-fold enantiomer potency differential also enables elegant stereochemical controls: (S)-Dnmdp-3 serves as a negative control that occupies PDE3A without inducing complex formation [2].

Biomarker-Driven Cancer Cell Line Screening for PDE3A/SLFN12 Dependency

Dnmdp-3 enables systematic profiling of cancer cell line panels to identify PDE3A/SLFN12-dependent tumors. With sensitivity data available across 766 cell lines and a validated biomarker signature (PDE3A and SLFN12 co-expression required), Dnmdp-3 serves as the reference probe for establishing whether novel cancer models exhibit velcrin sensitivity [1]. Procurement should target cell lines with documented sensitivity (HeLa, NCI-H1734, NCI-H2122, SK-MEL-3, COLO741) for positive controls, and documented resistant lines (A549, HCT116, MCF7, PC3, IMR90) for negative controls. The EC50 window between sensitive (6.9 nM in HeLa) and insensitive (>1 µM in A549) lines provides a >145-fold dynamic range for assay development [2].

Differentiation of PDE3 Enzymatic Inhibition from Neomorphic Complex Induction in Chemical Biology

Dnmdp-3 is uniquely suited for experiments that must distinguish between pharmacological PDE3 inhibition and neomorphic PDE3A-SLFN12 complex induction. Co-treatment experiments with trequinsin (100 nM), which rescues Dnmdp-3-induced cell death, provide an internal control demonstrating that cell killing requires complex formation, not merely PDE3 catalytic inhibition [1]. This experimental paradigm cannot be replicated with any single-agent PDE3 inhibitor. The analog 2 (from the SAR series) further enables this distinction: it inhibits PDE3A with IC50 24 nM (comparable to Dnmdp-3's 25 nM) yet has no cellular activity (HeLa EC50 >1000 nM), serving as an ideal negative control that isolates enzymatic inhibition from complex induction [2].

In Vitro Pharmacology Reference Standard for Velcrin Drug Discovery Programs

Dnmdp-3 functions as the prototypical reference compound in velcrin drug discovery cascades. Its comprehensive characterization—including PDE3A/B IC50 values (25/100 nM), HeLa EC50 (6.9 nM), PDE isoform selectivity profile (selective for PDE3A/B at 100 nM), and kinome-wide selectivity (0/234 kinases at 10 µM)—provides a benchmark against which novel velcrins can be quantitatively compared [1]. The SAR optimization trajectory from Dnmdp-3 to BRD9500 to BAY 2666605 is extensively documented, enabling researchers to contextualize potency improvements against structural modifications. Dnmdp-3's well-characterized structural liabilities (dialkylanilino and nitro groups) also make it an ideal reference for designing analogs with improved metabolic stability while retaining the critical PDE3A-SLFN12 complex-inducing pharmacophore [2].

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